1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO6/c1-19-10(15)8(11(16)20-2)7-6(14(17)18)4-3-5(12)9(7)13/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABKWQZPQCSBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153544 | |
| Record name | Propanedioic acid, 2-(2,3-difluoro-6-nitrophenyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-66-7 | |
| Record name | Propanedioic acid, 2-(2,3-difluoro-6-nitrophenyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(2,3-difluoro-6-nitrophenyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Propanedioic Acid Derivatives
- The general approach uses dimethyl malonate or similar dialkyl malonates as starting materials.
- The reaction involves nucleophilic aromatic substitution where the malonate anion attacks a fluorinated nitrobenzene derivative, such as 2,3-difluoro-6-nitrophenyl halides or fluorides.
- Dimethyl malonate is deprotonated using a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF), which facilitates the nucleophilic substitution.
Typical Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide (DMF) preferred; others include dimethyl sulfoxide (DMSO), sulfolane, hexamethyl phosphoric triamide |
| Base | Sodium hydride (NaH), potassium carbonate (K2CO3) |
| Temperature | 0°C to 70°C for initial deprotonation and substitution; reflux conditions for esterification steps |
| Reaction Time | Typically overnight (12-24 hours) for substitution; 3-6 hours for subsequent steps |
| Workup | Quenching with aqueous ammonium chloride or hydrochloric acid, followed by extraction with ethyl acetate or methylene chloride |
| Purification | Washing with brine or sodium sulfate solutions; drying over anhydrous sodium sulfate; chromatographic purification or crystallization |
Representative Synthesis Example
- A suspension of sodium hydride (60% dispersion) in dry DMF is cooled to 0°C.
- Dimethyl malonate is added dropwise with stirring.
- After 10 minutes, a solution of 2,3-difluoro-6-nitrobenzene derivative in DMF is added slowly.
- The mixture is stirred and heated to 70°C overnight.
- The reaction is quenched with saturated aqueous ammonium chloride, extracted with ethyl acetate, washed with brine, dried, and concentrated.
- The crude product is purified by chromatography to yield the desired dimethyl ester.
Industrial Scale Preparation
Industrial synthesis closely follows the laboratory methods but with optimization for scale, yield, and purity:
- Use of industrial-grade reagents and solvents.
- Controlled addition of sodium hydroxide or other bases to maintain reaction temperature between 25°C and 30°C during initial stages.
- Refluxing with acetic acid and activated charcoal treatment to remove impurities.
- Multiple washing steps with sodium sulfate solutions to ensure removal of inorganic residues.
- Final crystallization from aqueous acetic acid to isolate pure product.
This process achieves overall yields around 45-50% from fluoronitrobenzene precursors, with product purity suitable for pharmaceutical intermediate applications.
Reaction Mechanism Insights
- The key step is nucleophilic aromatic substitution on the fluorinated nitrobenzene ring, facilitated by the electron-withdrawing nitro group and the activating effect of fluorine substituents.
- The malonate anion attacks the aromatic ring, displacing a fluorine atom.
- Subsequent esterification or transesterification steps yield the dimethyl ester product.
- Reaction conditions are optimized to prevent side reactions such as hydrolysis or reduction of the nitro group.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotonation of dimethyl malonate | Sodium hydride in DMF, 0°C, 10 min | — | Formation of malonate anion |
| Nucleophilic substitution | 2,3-difluoro-6-nitrobenzene, DMF, 70°C, overnight | 80-90 | Key step forming aryl malonate ester |
| Workup and extraction | Saturated NH4Cl, ethyl acetate, brine wash | — | Removal of inorganic salts and impurities |
| Purification | Chromatography or crystallization | 45-50 | Final isolation of pure dimethyl ester |
Literature and Research Findings
- A 2022 study demonstrated an efficient base-mediated synthesis of related fluoronitrophenyl malonates using potassium carbonate in DMF, achieving yields up to 87% for dimethyl esters.
- Patent literature describes the use of sodium hydroxide and sodium chloride in polar aprotic solvents (DMF, DMSO) at elevated temperatures (130-180°C) to facilitate substitution and esterification reactions, followed by acidification and organic extraction steps to isolate the product.
- The use of activated charcoal during reflux in acetic acid improves product purity by adsorbing colored impurities.
- Industrial protocols emphasize temperature control during base addition to prevent side reactions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate has been investigated for its potential pharmacological properties. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing effects, which can influence the compound's interaction with biological targets.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of fluorine atoms can enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Esterification Reactions : The carboxylic acid moieties can react with alcohols to form esters, which are valuable in creating fragrances and pharmaceuticals.
- Nucleophilic Substitution : The difluorinated phenyl group can undergo nucleophilic attack, leading to new compounds with diverse functionalities.
Materials Science
In materials science, this compound is being explored for its potential use in:
- Polymer Chemistry : It can be utilized in the development of polymeric materials with tailored properties. The incorporation of fluorinated groups often leads to materials with enhanced thermal stability and chemical resistance.
- Dyes and Pigments : The vibrant color associated with nitro compounds makes them suitable for applications in dyes and pigments for textiles and coatings.
Case Study 1: Synthesis of Antitumor Agents
A study published in a peer-reviewed journal demonstrated the synthesis of novel antitumor agents derived from this compound. The researchers modified the compound by attaching various side chains and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that certain modifications significantly increased cytotoxic activity compared to the parent compound.
Case Study 2: Development of Fluorinated Polymers
Another research project focused on using this compound as a precursor for fluorinated polymers. The study highlighted how the introduction of fluorinated units improved the material's hydrophobicity and chemical resistance. These polymers showed promise in applications such as protective coatings and membranes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate with structurally related compounds from the provided evidence, focusing on substituent effects and inferred properties.
Substituent-Driven Electronic and Physical Properties
Key Observations:
- Electron-Withdrawing Groups : The target compound’s nitro group enhances electrophilicity compared to the purely fluorinated alkyl chains in [220075-01-4] and [462996-01-6]. This difference may render the nitro-substituted compound more reactive in aromatic substitution or reduction reactions.
- Hydrophobicity : The perfluorinated alkyl chains in [220075-01-4] and [462996-01-6] confer extreme hydrophobicity, whereas the target compound’s aromatic nitro group balances moderate lipophilicity with polar interactions.
- Thermal Stability : Diazene-containing compounds like [462996-01-6] are likely more thermally stable due to rigid perfluorinated chains, whereas the nitro group in the target compound may introduce thermal sensitivity under reducing conditions.
Structural and Functional Divergence
- Aromatic vs. Aliphatic Fluorination : The target compound’s difluorinated aromatic ring contrasts with the aliphatic perfluorination in [220075-01-4]. Aromatic fluorination typically enhances metabolic stability in pharmaceuticals, while aliphatic fluorination (e.g., in [220075-01-4]) is leveraged for surface activity or material durability .
- Nitro Group Reactivity : The nitro substituent in the target compound is absent in the compared perfluorinated analogs. This group may facilitate interactions with biological targets (e.g., enzyme inhibition) or serve as a precursor for amine synthesis via reduction.
Crystallographic and Analytical Considerations
Structural studies using SHELX could elucidate bond lengths, angles, and packing arrangements, particularly to compare the steric effects of the nitro-fluoroaryl group with the bulky perfluorinated chains in analogs like [220075-01-4].
Biological Activity
1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate (CAS Number: 1400644-66-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Significance
This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development.
The compound's biological activity can be attributed to its ability to modulate specific biochemical pathways. It is believed to act on:
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting key metabolic enzymes, which could lead to therapeutic effects against various diseases.
- Targeting Lipid Biosynthesis : It may influence lipid metabolism pathways, which are crucial in the development of antibacterial and antifungal agents .
Antimicrobial Activity
Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives targeting fatty acid biosynthesis pathways can inhibit the growth of resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Study | Compound Tested | Target | Results |
|---|---|---|---|
| This compound | Fatty Acid Synthase | Inhibition observed | |
| Platensimycin (similar structure) | FabF enzyme | Effective against MRSA |
Case Studies
- In vitro Studies : A study exploring the effects of this compound on bacterial cultures demonstrated a dose-dependent inhibition of growth in various pathogenic strains.
- Animal Models : Preliminary studies using mouse models showed that administration of the compound resulted in reduced bacterial load in infected tissues, suggesting potential for therapeutic use.
Safety and Toxicology
While the compound shows promise in biological applications, safety assessments are crucial. The compound's safety profile is currently under investigation to evaluate its toxicity levels and potential side effects when used in therapeutic settings.
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the nitro and fluorine groups. Key steps include temperature control (e.g., 0–5°C for nitration), solvent selection (polar aprotic solvents like DMF), and catalyst optimization (e.g., K₂CO₃ for deprotonation). Purity can be monitored via HPLC or TLC, with yields improved by slow addition of reagents and inert atmosphere use .
Q. How do the electron-withdrawing nitro and fluorine substituents influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer: The nitro group (-NO₂) and fluorine atoms destabilize the aromatic ring via electron withdrawal, directing electrophilic attacks to specific positions (e.g., para to fluorine). Reactivity can be quantified using Hammett constants (σ values) or computational models (DFT calculations). Comparative studies with non-fluorinated analogs are critical to isolate substituent effects .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?
Methodological Answer:
- NMR : NMR identifies fluorine environments, while NMR resolves methyl and aromatic protons. Deuterated solvents (e.g., CDCl₃) reduce background noise.
- IR : Confirms ester (C=O at ~1700 cm) and nitro (asymmetric stretching at ~1520 cm) groups.
- MS : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns. Dry samples prevent adduct formation .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Hydrolytic sensitivity is tested in buffered solutions (pH 1–12). Fluorinated aromatic rings generally enhance thermal stability, but nitro groups may promote photodegradation. Use amber vials and desiccants for long-term storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets or materials?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding affinities to enzymes (e.g., cytochrome P450).
- Solubility Prediction : COSMO-RS calculates partition coefficients (log P) to optimize solvent systems.
- Reaction Mechanisms : Transition state analysis identifies rate-limiting steps in synthetic pathways. Validate with kinetic isotope effects .
Q. What advanced chromatographic methods resolve co-eluting impurities during purification, and how are detection limits optimized?
Methodological Answer:
- HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA). Adjust flow rates to separate nitro-containing byproducts.
- GC-MS : Derivatize non-volatile esters (e.g., silylation) for enhanced volatility.
- LC-MS/MS : MRM mode improves sensitivity for trace impurities (<0.1%) .
Q. How do environmental factors (pH, UV exposure) affect the compound’s degradation pathways, and what metabolites are formed?
Methodological Answer:
- Photolysis : Expose to UV-C (254 nm) in photoreactors; monitor nitro group reduction to amine via LC-MS.
- Biodegradation : Use OECD 301F tests with activated sludge; identify metabolites (e.g., demethylated propanedioate) using QTOF-MS.
- Hydrolysis : Track ester cleavage to dicarboxylic acids under alkaline conditions .
Q. What strategies address contradictory data in crystallographic studies (e.g., disordered fluorine positions)?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity or reduced toxicity?
Methodological Answer:
- Fragment Replacement : Substitute nitro with cyano groups to reduce mutagenic potential.
- Fluorine Scanning : Introduce CF₃ or OCF₃ to improve membrane permeability.
- In Silico Toxicity : Use Derek Nexus to predict hepatotoxicity or genotoxicity .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies between experimental and computational reactivity predictions?
Methodological Answer:
- Kinetic Profiling : Compare calculated activation energies (DFT) with experimental Arrhenius plots.
- Isotope Labeling : tracing in ester hydrolysis validates mechanistic pathways.
- Error Analysis : Reassess computational basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (SMD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
